molecular formula C14H20N4 B11790658 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile

Cat. No.: B11790658
M. Wt: 244.34 g/mol
InChI Key: OPDTWMXHRYMLEF-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The structure of this compound consists of a nicotinonitrile core substituted with an isopropylpiperazine moiety, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a series of reactions involving nitrile formation and subsequent functional group modifications.

    Introduction of the Piperazine Moiety: The isopropylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring is attached to the nicotinonitrile core under controlled conditions.

    Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the nicotinonitrile core or the piperazine ring are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It has been investigated for its biological activity, including potential anti-inflammatory and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinonitrile can be compared with other similar compounds, such as:

    6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine: This compound shares a similar piperazine moiety but has a pyrimidine core instead of a nicotinonitrile core.

    4-(4-Isopropylpiperazin-1-yl)methanone: This compound also contains the isopropylpiperazine group but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific combination of the nicotinonitrile core and the isopropylpiperazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H20N4/c1-11(2)17-4-6-18(7-5-17)14-8-12(3)13(9-15)10-16-14/h8,10-11H,4-7H2,1-3H3

InChI Key

OPDTWMXHRYMLEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)N2CCN(CC2)C(C)C

Origin of Product

United States

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